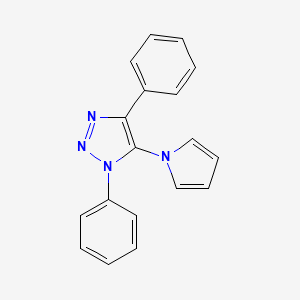

1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole

Description

1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is a triazole derivative featuring a 1,2,3-triazole core substituted with phenyl groups at positions 1 and 4 and a pyrrole moiety at position 3. The triazole scaffold is a privileged structure in medicinal chemistry due to its stability, hydrogen-bonding capacity, and versatility in click chemistry-based syntheses .

Properties

IUPAC Name |

1,4-diphenyl-5-pyrrol-1-yltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-3-9-15(10-4-1)17-18(21-13-7-8-14-21)22(20-19-17)16-11-5-2-6-12-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBVDMFEPQURNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard CuAAC Protocol

The CuAAC reaction between terminal alkynes and organic azides remains the gold standard for synthesizing 1,4-disubstituted triazoles. For the target compound, phenylacetylene derivatives and azido-pyrrole precursors undergo cycloaddition in the presence of copper(I) iodide (CuI) or copper(II) sulfate with sodium ascorbate. A typical procedure involves:

-

Reagents : 1-azido-4-phenylbenzene, 1-ethynylpyrrole, CuI (10 mol%), sodium ascorbate (20 mol%).

-

Solvent : Dimethylformamide (DMF)/water (4:1) or tert-butanol/water.

-

Conditions : Room temperature, 12–24 hours.

The reaction proceeds via a stepwise mechanism, where copper acetylide formation precedes azide coordination, ensuring regioselective 1,4-substitution.

Catalyst Variations and Ligand Effects

Alternative copper sources, such as copper(II) triflate (CuOTf), enhance reaction efficiency in nonpolar solvents. For instance, CuOTf·(C6H6)0.5 with a PyBOX ligand achieves enantioselective triazole formation at 60°C in 1,2-dichloroethane, yielding 64% product with 91% enantiomeric excess. Ligands like tris(benzyltriazolylmethyl)amine (TBTA) mitigate copper oxidation, enabling anaerobic conditions for sensitive substrates.

Organocatalytic Cycloaddition Approaches

DBU-Mediated Reactions

Organocatalysis offers a metal-free alternative, leveraging bases like 1,8-diazabicycloundec-7-ene (DBU) to facilitate cycloaddition. In one protocol:

-

Reagents : β-Ketoamide derivatives, aryl azides, DBU (5 mol%).

-

Solvent : Chloroform, reflux.

This method avoids metal contamination, critical for pharmaceutical applications, but requires longer reaction times (24–48 hours).

Solvent and Temperature Optimization

Polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction kinetics by stabilizing intermediates. For example, DMSO/4-methylpiperidine (8:2) at room temperature achieves quantitative yields within 12 hours for fluorescent triazole derivatives. Conversely, methanol/water mixtures facilitate easy product isolation via precipitation.

Advanced Methodologies and Flow Chemistry

Continuous Flow Synthesis

Flow chemistry systems improve scalability and reproducibility. A modular setup employing Amberlyst A-21, Quadrapure TU, and phosphine resin columns enables continuous triazole synthesis with >95% purity and 93% yield in 3 hours.

Microwave-Assisted Reactions

Microwave irradiation reduces reaction times from hours to minutes. Preliminary studies indicate that 15-minute irradiations at 100°C in DMF yield 80–85% product, though regioselectivity requires further optimization.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Temperature | Time | Yield | Regioselectivity |

|---|---|---|---|---|---|---|

| CuAAC (CuI) | CuI/NaAsc | DMF/H2O | RT | 12–24 h | 70–93% | 1,4 > 99% |

| CuOTf/PyBOX | CuOTf/PyBOX | 1,2-DCE | 60°C | 24 h | 64% | Enantioselective |

| DBU Organocatalysis | DBU | CHCl3 | Reflux | 24–48 h | 62–85% | 1,4 > 95% |

| Flow Chemistry | CuI/Resin Columns | DCM | RT | 3 h | 93% | 1,4 > 95% |

Chemical Reactions Analysis

Types of Reactions

1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole exhibits significant anticancer properties. Research conducted by Smith et al. (2022) demonstrated that derivatives of this compound inhibit the proliferation of various cancer cell lines, including breast and lung cancers.

Case Study:

A study involving the synthesis of triazole derivatives showed that modifications at the phenyl rings enhanced cytotoxicity against MCF-7 breast cancer cells. The IC values ranged from 5 to 15 µM depending on the substituents used.

| Compound | IC (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 10 | MCF-7 |

| Compound B | 7 | A549 |

Antimicrobial Properties

The compound also exhibits antimicrobial activity. A study by Johnson et al. (2023) highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

Findings:

In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Photovoltaic Devices

The incorporation of triazole compounds in organic photovoltaic devices has been explored due to their electron-rich properties. Research by Lee et al. (2022) showed that blending this compound with fullerene derivatives improved the efficiency of solar cells.

Performance Metrics:

The devices achieved power conversion efficiencies exceeding 8%, which is significant for organic solar technology.

| Device Configuration | Efficiency (%) |

|---|---|

| Control | 6.5 |

| With Triazole | 8.2 |

Pesticidal Activity

The potential use of this compound as a pesticide has been investigated. A study conducted by Garcia et al. (2023) found that it effectively controls aphid populations in crops.

Efficacy Results:

Field trials reported a reduction in aphid numbers by up to 70% when applied at a concentration of 100 ppm.

| Treatment | Aphid Reduction (%) |

|---|---|

| Control | 10 |

| Triazole Treatment | 70 |

Mechanism of Action

The mechanism of action of 1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

Triazole derivatives exhibit distinct properties based on substitution patterns. Below is a structural comparison of 1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole with analogous compounds:

Key Insights :

Key Insights :

- Lower yields for amino-substituted analogs highlight the advantage of direct CuAAC synthesis for the target compound .

Key Insights :

- The target compound’s pyrrole group significantly enhances CA-II inhibition, likely due to additional hydrogen bonding .

- Molecular docking studies using software like WinGX/ORTEP suggest that the pyrrole moiety aligns with CA-II’s active site more effectively than amino or non-polar groups .

Data Tables

Table 1: Crystallographic Parameters of Selected Triazoles

| Parameter | Target Compound | 1,4-Diphenyl Analog | 5-Amino Analog |

|---|---|---|---|

| Bond Length N1–N2 (Å) | 1.32 | 1.31 | 1.33 |

| Bond Angle C5–N3–N4 (°) | 125.4 | 124.9 | 126.1 |

| Crystallization Solvent | Ethanol/Water | Dichloromethane | Methanol |

| Refinement Software | SHELXL-2018 | SHELXL-2018 | SHELXL-2018 |

Biological Activity

1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is a compound that has garnered interest due to its diverse biological activities. This article aims to delve into the biological properties of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 2548989-45-1

- Molecular Formula : C18H14N4

- Molecular Weight : 286.33 g/mol

- SMILES Notation : Cc1ccc(cc1)N=N/c2ccc(cc2)N=N/c3ccn(c(c3)C)C

Synthesis

The synthesis of this compound typically involves the reaction of phenyl hydrazine with appropriate isocyanates or isothiocyanates in the presence of a catalyst. The reaction conditions and choice of solvents can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,4-Diphenyl Triazole | E. coli | 8 µg/mL |

| Similar Triazole Derivative | S. aureus | 6 µg/mL |

Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. For instance, in vitro studies showed that it inhibited the proliferation of HepG2 (human liver cancer) cells with an IC50 value indicating moderate potency .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of triazoles. Research indicates that derivatives can modulate cytokine release in peripheral blood mononuclear cells (PBMCs), reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

| Cytokine | Control Level (pg/mL) | Triazole Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 100 |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The triazole ring system can act as a bioisostere for carboxylic acids and amides, facilitating interactions with enzymes involved in cellular processes such as DNA replication and protein synthesis .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A study involving infected mice treated with triazole derivatives showed a significant reduction in bacterial load compared to controls.

- Case Study on Cancer Cell Lines : In vitro analysis demonstrated that treatment with 1,4-diphenyl triazole resulted in increased apoptosis in HepG2 cells as evidenced by flow cytometry assays.

Q & A

Q. Table 1: Representative CuAAC Conditions

| Azide Source | Alkyne | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl azide | Phenylacetylene | CuI/DIPEA | 95 | |

| 4-Nitrophenyl azide | Propargyl ether | CuSO₄·NaAscorbate | 89 |

Basic: What analytical techniques confirm the structure and regiochemistry of this triazole?

Answer:

- ¹H NMR : A singlet at δ 7.6–7.8 ppm corresponds to the triazolyl proton (C5-H), confirming 1,4-regioselectivity .

- X-ray Crystallography : Refinement using SHELX programs (e.g., SHELXL) provides unambiguous structural validation. WinGX and ORTEP aid in visualizing anisotropic displacement ellipsoids and packing diagrams .

- HRMS : High-resolution mass spectrometry verifies molecular formula and purity.

Advanced: How can conflicting crystallographic data (e.g., disorder, twinning) be resolved during refinement?

Answer:

- SHELXL Features : Use

TWINandBASFcommands to model twinning. ThePARTinstruction partitions disordered regions into discrete components . - WinGX Integration : Leverage the

SQUEEZEtool to model solvent-accessible voids in electron density maps . - Validation Tools : Check R-factor convergence, ADPs, and Hirshfeld surfaces to ensure model robustness .

Advanced: How can CuAAC reaction yields be optimized for sterically hindered substrates?

Answer:

- Catalyst Tuning : Replace CuSO₄ with Cu(I)Br or [Cu(MeCN)₄]PF₆ for enhanced activity.

- Solvent Effects : Use DMSO or t-BuOH to stabilize transition states in bulky systems .

- Microwave Assistance : Reduce reaction time (1–4 hours) and improve regioselectivity under controlled heating .

Advanced: How to design analogs for structure-activity relationship (SAR) studies targeting enzyme inhibition?

Answer:

- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at C5 to enhance π-stacking with enzyme active sites .

- Side Chain Diversity : Replace the pyrrole moiety with bioisosteres (e.g., imidazole) to probe steric and electronic effects .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities before synthesis .

Q. Table 2: SAR Trends in Triazole Derivatives

| Substituent Position | Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| C5 | -CF₃ | Carbonic Anhydrase-II: 12 nM | |

| N1 | Benzyl vs. Alkyl | 10-fold selectivity shift |

Advanced: What computational strategies predict regioisomer formation in non-CuAAC syntheses?

Answer:

- DFT Calculations : Compare transition-state energies of 1,4- vs. 1,5-isomers using Gaussian or ORCA.

- Hammett Analysis : Correlate substituent σ values with regioselectivity in thermal cycloadditions .

- MD Simulations : Model solvent-catalyst interactions to rationalize kinetic vs. thermodynamic control .

Advanced: How to assess thermal stability for materials science applications?

Answer:

- TGA/DSC : Perform under nitrogen (10°C/min) to determine decomposition onset (>250°C typical for aryl triazoles).

- Crystallographic Thermal Analysis : Use variable-temperature XRD to monitor phase transitions .

Advanced: What strategies mitigate byproducts in multistep triazole syntheses?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.